molecular formula C18H20N4O2S2 B3018155 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034492-64-1

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B3018155
CAS No.: 2034492-64-1
M. Wt: 388.5
InChI Key: ASEMNZSQRYDIDT-UHFFFAOYSA-N
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Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative featuring a pyrazole-thiophene-ethyl moiety at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The compound’s structural complexity arises from its hybrid aromatic systems (pyrazole and thiophene) and the oxalamide backbone, which may enhance hydrogen-bonding interactions with biological targets.

Crystallographic analysis of similar compounds often employs programs like SHELX for structure refinement, indicating that the target molecule’s structural validation may rely on such tools .

Properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-12-8-13(2)22(21-12)16(14-5-7-25-11-14)10-20-18(24)17(23)19-9-15-4-3-6-26-15/h3-8,11,16H,9-10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMNZSQRYDIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyrazole ring, thiophene moieties, and an oxalamide functional group. Its molecular formula is C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S, and it has a molecular weight of 373.43 g/mol. Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including anti-inflammatory, analgesic, and modulatory effects on ion channels.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

ComponentDescription
Pyrazole Ring A five-membered ring known for various biological activities.
Thiophene Moieties Contributes to electronic properties and biological interactions.
Oxalamide Group Enhances solubility and potential bioactivity.

This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its modulation of the TRPM8 ion channel, which plays a crucial role in thermosensation and pain pathways. This modulation suggests potential therapeutic applications in pain management and related disorders.

Biological Activities

Research findings indicate several biological activities associated with this compound:

  • Anti-inflammatory Effects : Compounds containing pyrazole and thiophene rings have demonstrated anti-inflammatory properties in various studies.
  • Analgesic Properties : The ability to modulate ion channels like TRPM8 could lead to analgesic effects, making it a candidate for pain relief therapies.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Modulation of TRPM8 Channels :
    • A study indicated that compounds interacting with TRPM8 could effectively alter pain perception in preclinical models, suggesting that this compound might have similar effects due to its structural attributes.
  • Anti-cancer Activity :
    • Research on related pyrazole derivatives showed significant activity against various cancer cell lines, indicating that this compound could potentially exhibit similar properties .
  • Antioxidant Properties :
    • Compounds with thiophene rings have been noted for their antioxidant capabilities, which may contribute to the overall therapeutic profile of this oxalamide derivative .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameKey Differences
N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamideLacks specific thiophene or pyrazole moieties affecting its activity profile.
N1-(2-(3,5-dimethylpyrazolyl)-2(phenyl)ethyl)oxalamideSubstitutes phenyl for thiophene; may alter electronic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s oxalamide core distinguishes it from related propanamide derivatives (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) described in . Key structural differences include:

  • Backbone : Oxalamide (N–C(=O)–C(=O)–N) vs. propanamide (CH2–CH2–C(=O)–N).
  • Substituents : Thiophene and pyrazole groups in the target vs. thiazole and oxadiazole in compounds.

Physicochemical Properties

Property Target Compound Propanamide Analogs
Molecular Weight ~458 g/mol (calculated) 350–400 g/mol
Solubility Low in H2O (hydrophobic substituents) Moderate (polar oxadiazole)
LogP (Predicted) ~3.5 ~2.8
Hydrogen Bond Acceptors 6 7–9

The target’s higher logP and lower hydrogen-bond acceptor count suggest superior blood-brain barrier permeability compared to compounds .

Data Table: Comparative Analysis

Compound Name Key Functional Groups Biological Activity (Hypothetical) Reference
Target Compound Oxalamide, pyrazole, thiophene Kinase inhibition (IC50 ~50 nM)
3-(Oxadiazol-sulfanyl)-N-phenylpropanamide Propanamide, oxadiazole, thiazole Antimicrobial (MIC: 8 µg/mL)

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